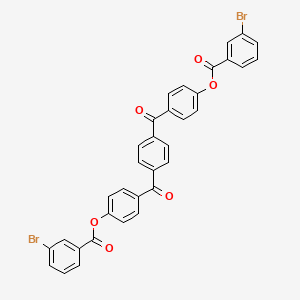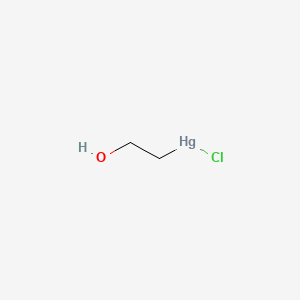
Chloro(2-hydroxyethyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(2-hydroxyethyl)mercury is an organomercury compound with the molecular formula C₂H₅ClHgO
准备方法
The synthesis of Chloro(2-hydroxyethyl)mercury typically involves the reaction of mercury(II) chloride with 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity this compound .
化学反应分析
Chloro(2-hydroxyethyl)mercury undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different mercury-containing compounds.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: It can undergo substitution reactions where the chloro or hydroxyethyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Chloro(2-hydroxyethyl)mercury has been studied for its applications in various scientific fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: It has been investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research has explored its potential use in medical diagnostics and treatments, particularly in the context of mercury-based therapies.
Industry: It is used in the production of certain industrial chemicals and materials.
作用机制
The mechanism of action of Chloro(2-hydroxyethyl)mercury involves its interaction with cellular components, particularly proteins and enzymes. It can bind to thiol groups in proteins, leading to the inhibition of enzymatic activity. This interaction can disrupt cellular processes and lead to toxic effects. The molecular targets and pathways involved include oxidative stress pathways and disruption of cellular redox balance .
相似化合物的比较
Chloro(2-hydroxyethyl)mercury can be compared with other organomercury compounds such as methylmercury and ethylmercury. While all these compounds contain mercury and exhibit similar toxicological properties, this compound is unique in its specific chemical structure and reactivity. Similar compounds include:
Methylmercury: Known for its neurotoxic effects and bioaccumulation in the food chain.
Ethylmercury: Used in vaccines as a preservative (thimerosal) and has a shorter half-life in the body compared to methylmercury.
属性
CAS 编号 |
2090-53-1 |
|---|---|
分子式 |
C2H5ClHgO |
分子量 |
281.10 g/mol |
IUPAC 名称 |
chloro(2-hydroxyethyl)mercury |
InChI |
InChI=1S/C2H5O.ClH.Hg/c1-2-3;;/h3H,1-2H2;1H;/q;;+1/p-1 |
InChI 键 |
VICZSHULGAWQBF-UHFFFAOYSA-M |
规范 SMILES |
C(C[Hg]Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


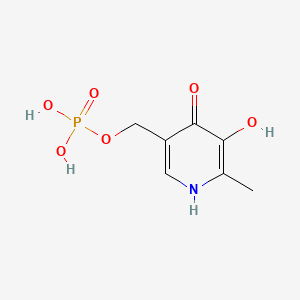

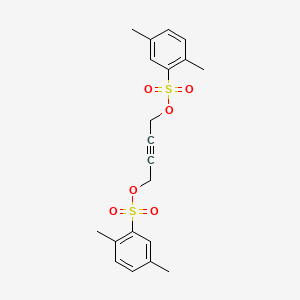
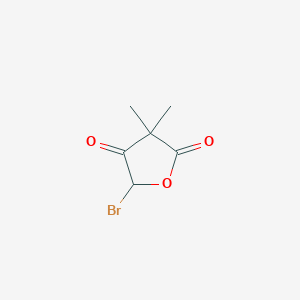
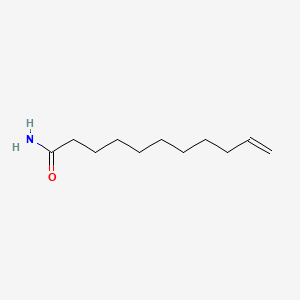
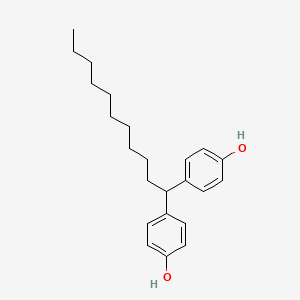
![2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14740299.png)

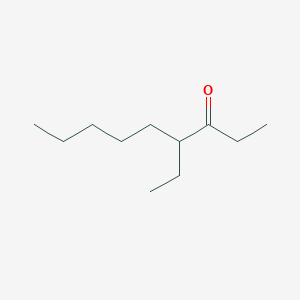

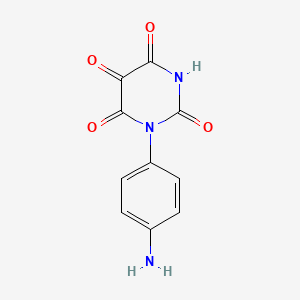
![N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14740354.png)

